

Branebrutinib Selectivity and Experimental Data

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Compound Focus: Branebrutinib

CAS No.: 1912445-55-6

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The table below summarizes the key characteristics of **branebrutinib** based on the available search results.

Feature	Description	Experimental Support & Context
Binding Mode	Covalent-irreversible inhibitor [1]	Forms a permanent bond with cysteine 481 (Cys481) in the BTK active site [2].
In Vitro Potency	Highly potent; rapid BTK inactivation [1]	In human blood, it inhibits BTK activity and suppresses B-cell functions (e.g., IL-6 production, CD86 expression) [1].
Kinase Selectivity	>5,000-fold selective for BTK over 240 other kinases outside the Tec family [2] [1]	Shows high selectivity, though it has lower selectivity (9- to 1010-fold) within the Tec kinase family itself (includes TEC, ITK, BMX, TXK) [2] [1].
Cellular Assay	Inhibition of IL-6 and CD86 in B-cells; inhibition of TNF- α in myeloid cells [1]	Cellular BTK pathway inhibition was determined in human blood B cells and basophils [3].
In Vivo Efficacy	Robust efficacy in mouse models of rheumatoid arthritis and lupus nephritis [1]	Doses as low as 0.2-0.5 mg/kg achieved $\geq 90\%$ BTK occupancy and protected against disease symptoms [2] [1].
Clinical PK/PD	Rapid absorption ($T_{max} < 1$ hr), short plasma half-life (1.2-1.7 hr), long BTK	A single 10 mg dose achieved 100% BTK occupancy in healthy humans. PD effects

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	occupancy half-life (115-154 hr) [2]	persist after the drug is cleared from plasma [2].

Detailed Experimental Protocols

For the key experiments cited in the table, here is a more detailed look at the methodologies used.

- **Cellular BTK Pathway Inhibition [1]:** The experimental protocol involves treating human whole blood with **branebrutinib**, followed by stimulation of B-cells to activate the BTK-dependent B-cell receptor (BCR) signaling pathway. Key functional readouts include the measurement of **interleukin-6 (IL-6) production** and **surface expression of CD86**, a key costimulatory molecule. Additionally, **branebrutinib**'s effect on the innate immune system is assessed by stimulating **Fcγ receptors (FcγR)** on human monocytes to measure the production of **Tumor Necrosis Factor-alpha (TNF-α)**.
- **In Vivo Efficacy (Murine Models) [2] [1]:** The **collagen-induced arthritis (CIA)** and **NZB/W mouse model of lupus nephritis** are standard models for rheumatoid arthritis and lupus, respectively. In these models, **branebrutinib** is administered orally once daily. The assessment of efficacy includes tracking the clinical onset of arthritis, scoring histological damage in joints, measuring bone mineral density loss, and evaluating kidney disease through proteinuria. BTK occupancy in B-cells and myeloid cells from blood and tissues is measured post-dosing to confirm target engagement using a mass spectrometry-based assay that quantifies the ratio of drug-occupied to free BTK [2].
- **Clinical Pharmacodynamics (BTK Occupancy) [2]:** In the Phase I clinical trial, BTK occupancy was measured in peripheral blood mononuclear cells (PBMCs) of healthy volunteers. The specific method used was a **mass spectrometry assay** that does not measure total BTK protein but directly distinguishes and quantifies the amount of **drug-bound BTK versus free BTK**. This provides a direct and high-resolution measurement of the drug's pharmacodynamic effect at its target.

Comparative Kinase Selectivity Context

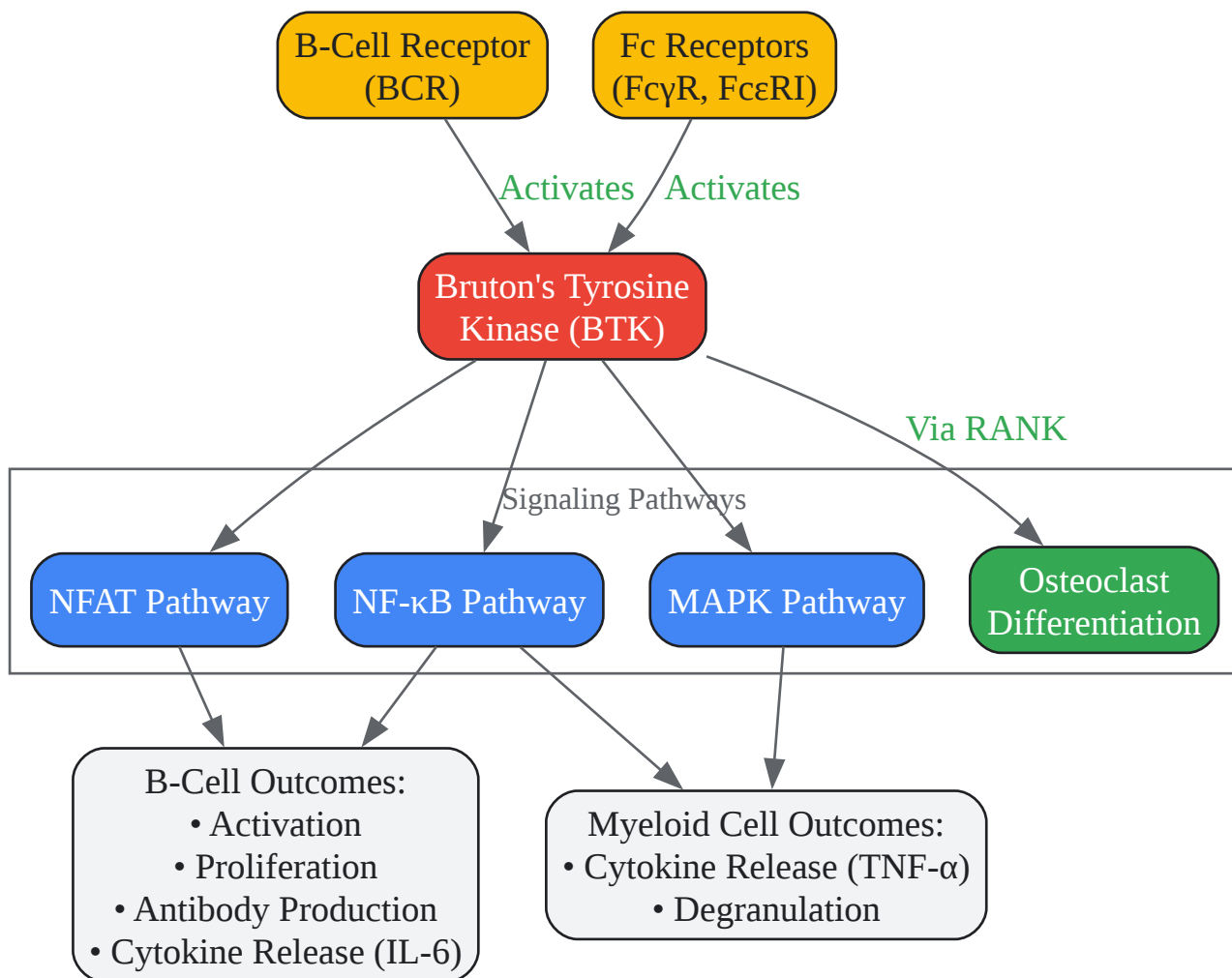
While a direct head-to-head comparison for **branebrutinib** is not available in the search results, one study provides a valuable benchmark by comparing several other BTK inhibitors under the same conditions [3].

- **Relative Selectivity Ranking:** The study ranked the selectivity of several BTK inhibitors (from most to least selective) as follows: **remibrutinib > fenebrutinib > evobrutinib > orelabrutinib > rilzabrutinib > tolebrutinib** [3].

- **Binding Mode Comparison:** The study included inhibitors with different mechanisms: **covalent-irreversible** (remibrutinib, evobrutinib, tolebrutinib, orelabrutinib), **covalent-reversible** (rilzabrutinib), and **non-covalent reversible** (fenebrutinib) [3]. This highlights the importance of considering the mechanism of action when comparing specificity and duration of effect.

BTK Signaling Pathways in Autoimmunity

The rationale for developing **branebrutinib** for autoimmune diseases lies in BTK's central role in key immune cell signaling pathways. The diagram below illustrates these pathways.



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BTK functions as a critical signaling node downstream of multiple receptors implicated in autoimmune disease pathology [2] [4]:

- **B-Cell Receptor (BCR) Pathway:** BTK activation is essential for B-cell development, activation, and differentiation into antibody-producing cells. This contributes to the production of **autoantibodies** and **pro-inflammatory cytokines** like IL-6 [2] [4].
- **Fc Receptor Pathways:** BTK mediates signaling from Fc receptors on innate immune cells like monocytes, macrophages, and mast cells. This leads to the release of inflammatory mediators such as **TNF- α** and contributes to conditions like chronic urticaria [2] [4].
- **Osteoclast Differentiation:** BTK is involved in the RANK/RANK-L signaling pathway, which drives osteoclast maturation and bone resorption, a key feature of rheumatoid arthritis joint damage [2].

Clinical Development and Safety

Early-phase clinical trials indicate that **branebrutinib** has a profile suitable for further investigation in autoimmune conditions.

- **Safety and Tolerability:** In a Phase I study with healthy participants, **branebrutinib** was **well tolerated**, with the majority of adverse events being mild to moderate. One serious adverse event led to discontinuation [2].
- **Favorable Pharmacokinetics/Pharmacodynamics (PK/PD):** The drug exhibits a **short plasma half-life** but a **long half-life of BTK occupancy** due to its irreversible binding and the slow turnover of the BTK protein itself. This allows for sustained target inhibition despite transient systemic drug exposure, which could enable flexible dosing regimens [2].

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